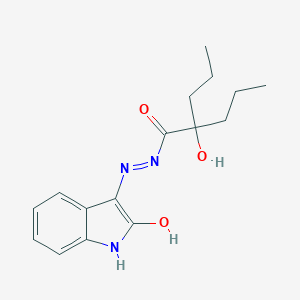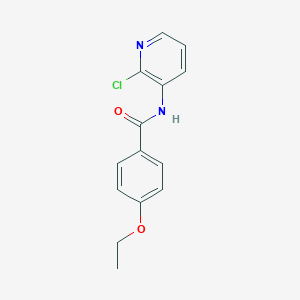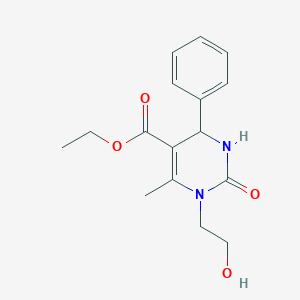![molecular formula C22H22ClF2N3O4S B389679 (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-ETHOXYPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B389679.png)
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-ETHOXYPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-ETHOXYPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazinane ring, chloro(difluoro)methoxy and ethoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-ETHOXYPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(chloro(difluoro)methoxy)aniline with ethyl 4-ethoxybenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like chloroform or DMSO and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-ETHOXYPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents like chloroform and DMSO. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen atoms.
科学的研究の応用
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-ETHOXYPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for creating more complex molecules.
Biology: It may be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-ETHOXYPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Similar compounds include:
- N-{4-[chloro(difluoro)methoxy]phenyl}-N-methylamine hydrochloride
- 4-(chloro-difluoro-methoxy)-phenylamine
Uniqueness
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-ETHOXYPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is unique due to its combination of functional groups and the presence of the thiazinane ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C22H22ClF2N3O4S |
|---|---|
分子量 |
497.9g/mol |
IUPAC名 |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-(4-ethoxyphenyl)imino-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C22H22ClF2N3O4S/c1-3-28-19(29)13-18(33-21(28)27-15-5-9-16(10-6-15)31-4-2)20(30)26-14-7-11-17(12-8-14)32-22(23,24)25/h5-12,18H,3-4,13H2,1-2H3,(H,26,30) |
InChIキー |
KDGLADFQMVHVDZ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)OCC)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl |
正規SMILES |
CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)OCC)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-{[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]acetyl}-10H-phenothiazine](/img/structure/B389596.png)

![[2-(4-Benzhydrylpiperazin-1-yl)-5-nitrophenyl]-(4-chlorophenyl)methanone](/img/structure/B389601.png)

![2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole](/img/structure/B389603.png)

![N'-[(3E)-5-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE](/img/structure/B389607.png)

![3-{[4-(2-Hydroxyethyl)phenyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B389612.png)
![11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389613.png)
![N'-[(4-methoxy-1-naphthyl)methylene]nicotinohydrazide](/img/structure/B389614.png)
![3,3,7,8-tetramethyl-11-(6-methyl-4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389615.png)
![5,6,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B389617.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B389619.png)
